molecular formula C16H14N4O3 B2699614 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034427-24-0

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2699614
CAS No.: 2034427-24-0
M. Wt: 310.313
InChI Key: MSNKTRVOHLYCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine-carboxamide core linked to a furan-pyrazine substituent.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-20-8-2-4-11(16(20)22)15(21)19-10-12-14(18-7-6-17-12)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKTRVOHLYCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound with potential biological activities. Its molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3} and it has a molecular weight of 310.31 g/mol. This compound has garnered attention for its possible applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar derivatives within the same chemical class. For instance, compounds with pyrazole and furan moieties have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target PathogenAdditional Notes
7b0.22Staphylococcus aureusStrongest activity observed
5a0.25Escherichia coliEffective against gram-negative bacteria
4a0.30Candida albicansExhibited antifungal properties

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. In vitro studies indicate low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety margin . Additionally, hemolytic activity tests showed significantly low hemolysis percentages (ranging from 3.23% to 15.22%), further supporting its potential as a safe therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. It is hypothesized to inhibit essential bacterial enzymes, which disrupts metabolic pathways critical for bacterial survival. For example, similar compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition in the range of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several derivatives including this compound. The research involved both in vitro assays and time-kill studies, confirming that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Structure-Activity Relationship (SAR)

Research into the structure–activity relationships (SAR) of related compounds has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, variations in substituents on the pyrazine ring have been correlated with increased potency against specific pathogens . This information is vital for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.

Scientific Research Applications

Synthesis Overview

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

StepReaction TypeKey Reagents
1CouplingSuzuki-Miyaura reaction
2OxidationPotassium permanganate (KMnO4)
3ReductionLithium aluminum hydride (LiAlH4)

These methods are crucial for generating sufficient yields for biological testing and application development.

Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that the compound inhibits essential bacterial enzymes, disrupting metabolic pathways and leading to cell death. Studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness against various bacterial strains .

Medicinal Chemistry Applications

The compound is under investigation for its potential as an anti-tubercular agent. Its unique structural features allow it to interact with biological targets in ways that may enhance efficacy compared to existing treatments. The combination of furan, pyrazine, and pyridine rings contributes to its diverse biological activity profile .

Industrial Chemistry Applications

In addition to medicinal uses, this compound's unique chemical structure makes it a candidate for developing new materials and catalysts in industrial chemistry. Its ability to undergo various chemical reactions—such as oxidation and substitution—opens avenues for creating innovative products .

Case Studies and Research Findings

Several studies have explored the compound's properties and applications:

Study on Antimicrobial Activity:
A study published in ACS Omega evaluated the antimicrobial efficacy of related compounds and identified structural characteristics that enhance activity against pathogens like Staphylococcus aureus . This research emphasizes the importance of structural diversity in developing effective antimicrobial agents.

Research on Biological Targets:
Another study focused on the interactions between similar compounds and their biological targets, revealing insights into structure–activity relationships that could guide future drug design efforts .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Planarity (Dihedral Angle) Bioactivity
Target Compound Dihydropyridine-carboxamide Furan-pyrazine-methyl Not reported Not reported
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine-carboxamide Bromophenyl 8.38° None reported
Elastase Inhibitor Dihydropyridine-carboxamide Sulfonyl, trifluoromethyl, pyrazole Not reported Elastase inhibition
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide Furan-carboxamide Hydrazinyl, methyl Not reported Intermediate in synthesis

Q & A

Q. What are the recommended synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : A common approach involves coupling a pyrazine-furan hybrid intermediate with a dihydropyridine carboxamide moiety. For example, describes a modified Ullmann-type coupling using 2-chloronicotinic acid and aromatic amines under reflux conditions with pyridine and p-toluenesulfonic acid as catalysts. Key steps include:
  • Reaction Setup : Refluxing in aqueous/organic solvent mixtures (e.g., water with pyridine) for 12–24 hours.
  • Purification : Crystallization from methanol or ethanol to isolate the product .
    Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) and catalyst loading (e.g., 15 mol% p-TsOH).

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, pyrazine methylene at δ 4.5–5.0 ppm).
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirm planarity of the π-conjugated system (dihedral angles <10° between aromatic rings) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ for C20_{20}H17_{17}N4_4O3_3, expected m/z 377.1254).

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in biological systems?

  • Methodological Answer : The keto-amine tautomer (lactam form) is thermodynamically favored over the hydroxy-pyridine form due to intramolecular hydrogen bonding (N–H⋯O), as confirmed by X-ray studies . This tautomer impacts:
  • Binding Affinity : Planar conformation enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • Solubility : Lactam forms exhibit lower solubility in polar solvents, requiring formulation adjustments.
    Computational modeling (e.g., DFT calculations) can predict tautomer stability under physiological conditions.

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from:
  • Kinetic vs. Thermodynamic Control : highlights competing pathways in heterocyclic synthesis (e.g., dimethylformamide dimethyl acetal promoting cyclization vs. side reactions). Mitigate by:
  • Temperature Modulation : Lower temperatures favor kinetic products.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve regioselectivity in reductive cyclizations .
  • Purification Challenges : Use advanced techniques like continuous flow chromatography or gradient crystallization to isolate high-purity product .

Q. How can supramolecular interactions (e.g., hydrogen bonding) be exploited for material science applications?

  • Methodological Answer : The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds (bond length ~2.8 Å, angle ~160°) . Applications include:
  • Crystal Engineering : Design co-crystals with complementary hydrogen-bond acceptors (e.g., ’s use of aminobenzothiazole for cocrystal formation).
  • Nanostructured Materials : Self-assembly into π-conjugated frameworks for optoelectronic devices. Characterize via SEM/TEM and XRD to confirm morphology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.